molecular formula C10H6N4O3S B2829391 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 946312-54-5

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2829391
CAS RN: 946312-54-5
M. Wt: 262.24
InChI Key: ICTVIBBYXYJGMD-UHFFFAOYSA-N
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Description

“N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that contains an isoxazole moiety. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

In the field of drug discovery, it is always imperative to unleash new eco-friendly synthetic strategies. Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . In view of these drawbacks, it is always imperative to develop alternate metal-free synthetic routes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has been conducted on synthesizing and investigating the reactivity of compounds related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide towards various nitrogen nucleophiles to yield derivatives with potential applications in medicinal chemistry and materials science (Mohareb et al., 2004). These studies explore the chemical versatility of these compounds and open pathways for the development of new materials and drugs.

Biological Activities

  • Novel synthetic methodologies have been developed for the creation of compounds containing the 1,3,4-oxadiazole moiety, exhibiting significant antimicrobial and antiurease activities. These activities suggest potential applications in developing new antimicrobial agents (Başoğlu et al., 2013). The synthesis and evaluation of these compounds highlight their importance in addressing various bacterial infections and conditions related to urease activity.

Antimicrobial and Antifungal Applications

  • A study on the green synthesis of thiophenyl pyrazoles and isoxazoles, including derivatives similar to the mentioned compound, showed potential antibacterial and antifungal activities, indicating their usefulness in developing new treatments for infections caused by bacteria and fungi (Sowmya et al., 2018).

Anticancer Potential

  • Another area of research involves the synthesis of thioxothiazolidin-4-one derivatives, including structures related to the compound of interest, which have shown promising anticancer and antiangiogenic effects in mouse tumor models. These findings suggest the potential of these compounds in cancer therapy, particularly in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O3S/c15-8(7-2-1-5-18-7)12-10-14-13-9(16-10)6-3-4-11-17-6/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVIBBYXYJGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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